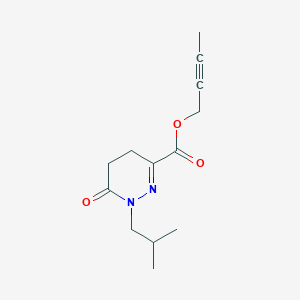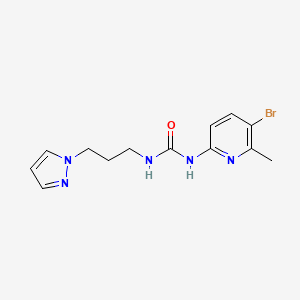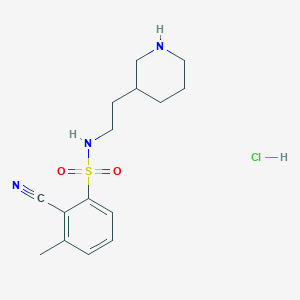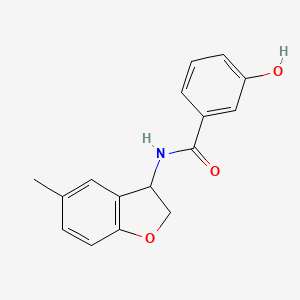
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is not fully understood. However, it has been suggested that its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. Its neuroprotective properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its broad spectrum of activity against various cancer cell lines and bacterial strains. It is also relatively easy to synthesize and purify. However, one of the limitations of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate is its low solubility in water, which can limit its application in certain experiments.
Orientations Futures
There are several future directions for the study of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural preservative in food and cosmetic products. Additionally, it may be worthwhile to investigate its potential as a biopesticide for agricultural applications.
Méthodes De Synthèse
The synthesis of But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate involves the reaction of 2-methylpropylamine, ethyl acetoacetate, and propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been found to be effective against various bacterial strains. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
but-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-8-18-13(17)11-6-7-12(16)15(14-11)9-10(2)3/h10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEPCWWFNVMYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=NN(C(=O)CC1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)
